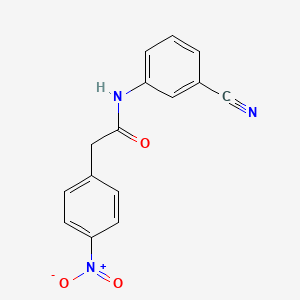![molecular formula C17H17N3O3S B5881347 N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as JNJ-40411813, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This molecule is a selective and potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism, cell growth, and differentiation.
Wirkmechanismus
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a selective and potent inhibitor of GSK-3β, which is a key regulator of the Wnt signaling pathway. The Wnt signaling pathway plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is involved in the phosphorylation and degradation of β-catenin, which is a key component of the Wnt signaling pathway. Inhibition of GSK-3β by N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide leads to the stabilization of β-catenin and activation of the Wnt signaling pathway, which results in various cellular responses.
Biochemical and Physiological Effects:
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have various biochemical and physiological effects in preclinical models. It has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease. In addition, N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to reduce inflammation and neuronal damage in animal models of stroke. Furthermore, N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments. It is a selective and potent inhibitor of GSK-3β, which makes it a useful tool for studying the role of GSK-3β in various cellular processes. In addition, N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has some limitations for lab experiments. It is a small molecule inhibitor, which may have off-target effects on other enzymes. In addition, N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of research is to further investigate the therapeutic potential of N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in various diseases, including Alzheimer's disease, Parkinson's disease, stroke, and cancer. In addition, future studies could focus on the optimization of the synthesis method of N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide to improve its yield and purity. Furthermore, research could be conducted to identify other potential targets of N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and to investigate its off-target effects on other enzymes.
Synthesemethoden
The synthesis of N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves several steps, starting with the reaction of 2-cyanophenylboronic acid with N-methylglycine tert-butyl ester in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to obtain the final product N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. The overall yield of the synthesis is around 30%, and the purity of the compound is greater than 98%.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied in preclinical models for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and stroke. In addition, N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13-7-9-15(10-8-13)24(22,23)20(2)12-17(21)19-16-6-4-3-5-14(16)11-18/h3-10H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPQNLWVQHEINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)

![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)


![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)
![N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)
![7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)
![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)